molecular formula C11H18N2O6S2 B12653649 1,3-Bis(vinylsulfonylacetamido)propane CAS No. 93629-90-4

1,3-Bis(vinylsulfonylacetamido)propane

Cat. No.: B12653649
CAS No.: 93629-90-4
M. Wt: 338.4 g/mol
InChI Key: BQRSKHITKXPIQX-UHFFFAOYSA-N
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Description

1,3-Bis(vinylsulfonylacetamido)propane is an organic compound with the molecular formula C11H18N2O6S2 and a molecular weight of 338.4 g/mol . It is known for its unique chemical structure, which includes two vinylsulfonyl groups attached to an acetamido-propane backbone. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(vinylsulfonylacetamido)propane can be synthesized through a multi-step process involving the reaction of vinylsulfonyl chloride with 1,3-diaminopropane in the presence of a base . The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Reaction of vinylsulfonyl chloride with 1,3-diaminopropane.

    Step 2: Purification of the product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(vinylsulfonylacetamido)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives .

Scientific Research Applications

1,3-Bis(vinylsulfonylacetamido)propane has a wide range of applications in scientific research, including:

    Chemistry: Used as a cross-linking agent in polymer chemistry.

    Biology: Employed in the modification of biomolecules for studying protein-protein interactions.

    Medicine: Investigated for potential use in drug delivery systems and as a component in therapeutic formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(vinylsulfonylacetamido)propane involves its ability to form covalent bonds with nucleophilic groups in target molecules. The vinylsulfonyl groups are highly reactive and can undergo addition or substitution reactions with nucleophiles, leading to the formation of stable covalent adducts. This reactivity makes it useful in various applications, such as cross-linking and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(vinylsulfonylacetamido)propane is unique due to the presence of both vinylsulfonyl and acetamido groups, which confer distinct reactivity and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .

Biological Activity

1,3-Bis(vinylsulfonylacetamido)propane (CAS No. 93629-90-4) is a compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₄N₂O₄S₂
  • Molecular Weight : 246.34 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modify proteins through covalent interactions. The vinyl sulfonyl groups can react with nucleophilic sites on proteins, leading to:

  • Enzyme Inhibition : It may inhibit specific enzymes by modifying their active sites.
  • Cytotoxic Effects : The compound exhibits cytotoxicity towards various cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Properties

Research indicates that this compound displays antimicrobial activity against a range of microorganisms. The following table summarizes its effectiveness against different microbial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Mutagenic Potential

This compound has been identified as having mutagenic properties. Studies have shown that it can induce mutations in bacterial assays (Ames test), raising concerns regarding its safety for human use. The compound's mutagenicity is attributed to its ability to form adducts with DNA, leading to genetic alterations.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. The compound showed a dose-dependent increase in apoptotic cells, indicating its potential as an anticancer agent.
  • Animal Models : In vivo studies in mice indicated that administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer. The mechanism was linked to the compound's ability to inhibit tumor growth factors.
  • Toxicological Assessments : Toxicological evaluations revealed that high doses of this compound resulted in liver and kidney toxicity in animal models. These findings emphasize the need for careful dosage considerations in therapeutic applications.

Properties

CAS No.

93629-90-4

Molecular Formula

C11H18N2O6S2

Molecular Weight

338.4 g/mol

IUPAC Name

2-ethenylsulfonyl-N-[3-[(2-ethenylsulfonylacetyl)amino]propyl]acetamide

InChI

InChI=1S/C11H18N2O6S2/c1-3-20(16,17)8-10(14)12-6-5-7-13-11(15)9-21(18,19)4-2/h3-4H,1-2,5-9H2,(H,12,14)(H,13,15)

InChI Key

BQRSKHITKXPIQX-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CC(=O)NCCCNC(=O)CS(=O)(=O)C=C

Origin of Product

United States

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